(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H11NO5S and its molecular weight is 269.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid and its derivatives have been synthesized for various chemical studies. For instance, the synthesis of related compounds was demonstrated through the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids, leading to compounds that undergo cyclization under certain conditions (Shipilovskikh, Rubtsov, & Zalesov, 2009). Additionally, structural investigations of related compounds have provided insights into their crystal structure, spectroscopic properties, and quantum chemical calculations, elucidating their stabilization forces and vibrational modes (Venkatesan et al., 2016).
Material Science and Luminescence
In material science, (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, a related compound, was synthesized for use as a building block in the creation of organic molecular crystals with highly stable photoluminescence properties. This research highlights the potential for long-term application in photoluminescent materials (Zhestkij et al., 2021).
Biological and Spectroscopic Analysis
The exploration into the biological applications of derivatives, including the evaluation of cytotoxicity against carcinoma cells, has been significant. Novel derivatives have shown effectiveness against various carcinoma cells, underscoring the potential biomedical implications of these compounds (Zayed, El-desawy, & Eladly, 2019).
Metal Ion Complexes
Research into metal ion complexes of related compounds has led to the synthesis and characterization of complexes with transition metal ions. These studies offer insights into the thermal and magnetic properties of these complexes, contributing to the understanding of their physico-chemical behavior (Ferenc et al., 2017).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds from these chemicals showcases their utility as precursors in the creation of biologically and chemically significant molecules. Such research demonstrates the versatility of these compounds in synthesizing a wide array of heterocyclic systems, potentially useful in pharmaceuticals and materials science (El-Hashash & Rizk, 2016).
Properties
IUPAC Name |
(Z)-4-[(3-ethoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-2-17-11(16)7-5-6-18-10(7)12-8(13)3-4-9(14)15/h3-6H,2H2,1H3,(H,12,13)(H,14,15)/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSNNRRHXAGRIK-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.